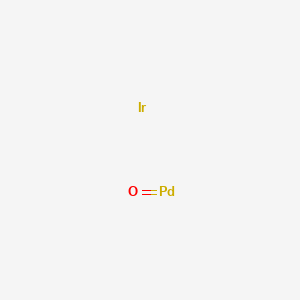
Iridium--oxopalladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–oxopalladium (1/1) is a complex compound that combines the unique properties of iridium and palladium Both elements are transition metals known for their catalytic abilities and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iridium–oxopalladium (1/1) typically involves the reaction of iridium and palladium precursors under controlled conditions. One common method is the co-precipitation of iridium and palladium salts followed by calcination. The reaction conditions often include high temperatures and the presence of an oxidizing agent to facilitate the formation of the oxo-bridge between the metals.
Industrial Production Methods: Industrial production of iridium–oxopalladium (1/1) may involve large-scale co-precipitation processes, followed by purification steps such as filtration and drying. The use of advanced techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) can also be employed to produce high-purity iridium–oxopalladium (1/1) for specific applications.
Análisis De Reacciones Químicas
Types of Reactions: Iridium–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are often more reactive.
Reduction: Reduction reactions can convert iridium–oxopalladium (1/1) to lower oxidation states, altering its catalytic properties.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iridium or palladium centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or halides under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Iridium–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical assays and as potential therapeutic agents.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to interact with biological molecules and induce cell death.
Industry: Iridium–oxopalladium (1/1) is employed in industrial catalysis processes, such as in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which iridium–oxopalladium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a surface for reactants to interact, lowering the activation energy of reactions.
Redox Reactions: It can participate in redox reactions, altering the oxidation state of reactants and facilitating various chemical transformations.
Biological Interactions: In biological systems, iridium–oxopalladium (1/1) can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Iridium–oxopalladium (1/1) can be compared with other similar compounds, such as:
Iridium Complexes: Known for their photophysical properties and use in light-emitting devices.
Palladium Complexes: Widely used in catalysis, particularly in carbon-carbon coupling reactions.
Rhodium Complexes: Similar to iridium and palladium complexes, rhodium compounds are also used in catalysis and have unique reactivity profiles.
Uniqueness: Iridium–oxopalladium (1/1) stands out due to its combination of iridium and palladium, offering a unique set of catalytic properties and reactivity that can be tailored for specific applications.
Propiedades
Número CAS |
142261-85-6 |
|---|---|
Fórmula molecular |
IrOPd |
Peso molecular |
314.64 g/mol |
Nombre IUPAC |
iridium;oxopalladium |
InChI |
InChI=1S/Ir.O.Pd |
Clave InChI |
PNZMFLMTOOSMGP-UHFFFAOYSA-N |
SMILES canónico |
O=[Pd].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

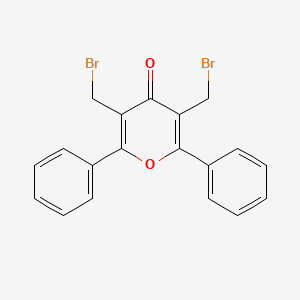

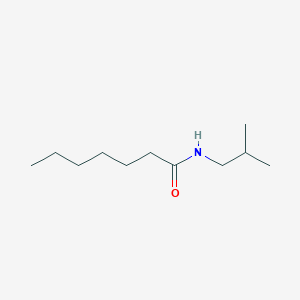

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
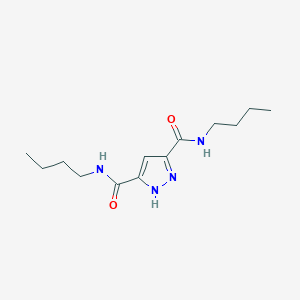
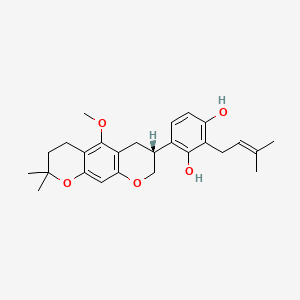
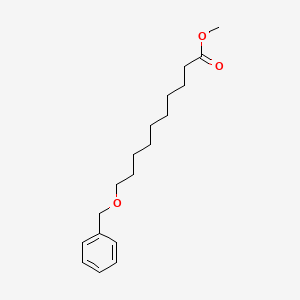
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
